molecular formula C18H19NO7S3 B2875705 N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-3,4-dimethoxybenzene-1-sulfonamide CAS No. 877816-97-2

N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-3,4-dimethoxybenzene-1-sulfonamide

Cat. No.: B2875705
CAS No.: 877816-97-2
M. Wt: 457.53
InChI Key: SWPQEUMUJGCMDB-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-3,4-dimethoxybenzene-1-sulfonamide is a sulfonamide derivative characterized by a hybrid structure incorporating heterocyclic (furan and thiophene) and aryl sulfonamide motifs. The compound’s molecular architecture includes:

  • Furan-2-yl group: A five-membered oxygen-containing heterocycle known for enhancing bioavailability in drug design.
  • Thiophene-2-sulfonyl moiety: A sulfur-containing heterocycle with electron-withdrawing properties, influencing reactivity and binding affinity.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-thiophen-2-ylsulfonylethyl]-3,4-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO7S3/c1-24-14-8-7-13(11-16(14)25-2)29(22,23)19-12-17(15-5-3-9-26-15)28(20,21)18-6-4-10-27-18/h3-11,17,19H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWPQEUMUJGCMDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=CS3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO7S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-3,4-dimethoxybenzene-1-sulfonamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Furan and Thiophene Derivatives: The initial step involves the preparation of furan and thiophene derivatives through standard organic synthesis techniques.

    Sulfonylation: The furan and thiophene derivatives are then subjected to sulfonylation reactions to introduce the sulfonyl groups.

    Coupling Reaction: The sulfonylated intermediates are coupled with 3,4-dimethoxybenzenesulfonamide under specific conditions, often involving catalysts and controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-3,4-dimethoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-3,4-dimethoxybenzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-3,4-dimethoxybenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogs identified in the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Biological Activity/Use References
N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-3,4-dimethoxybenzene-1-sulfonamide (Target) C₁₉H₂₂N₂O₇S₂ 470.52 Furan, thiophene sulfonyl, dimethoxybenzene sulfonamide Hypothesized enzyme inhibition (structural analogy) N/A
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]ethanesulfonamide C₁₇H₂₂N₂O₃S 334.43 Ethanesulfonamide, furan, isoquinoline Potential CNS modulation (structural analogy)
Ranitidine-related compound B (N,N’-bis{2-[({5-[(dimethylamino)methyl]-2-furanyl}-methyl)thio]ethyl}-2-nitro-1,1-ethenediamine) C₂₂H₃₄N₈O₃S₂ 546.69 Furan, sulfanyl, nitro groups H₂ receptor antagonist (by structural relation)
Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate (Metsulfuron-methyl) C₁₄H₁₅N₅O₆S 381.36 Triazine, sulfonylurea, methyl benzoate Herbicide (acetolactate synthase inhibitor)
N-(3-(2-(((4S,5R)-5-(3,5-bis(trifluorométhyl)-phényl)-4-méthyl-2-oxooxazolidine-3-yl)méthyl)-4,4-diméthylcyclohex-1-ényl)-4-méthoxyphényl)-N-méthylméthanesulfonamide C₃₄H₃₅F₆N₂O₅S 754.71 Oxazolidinone, trifluoromethyl, sulfonamide Antifungal or antiviral (patent-based inference)

Key Structural and Functional Insights:

Heterocyclic Diversity: The target compound’s thiophene sulfonyl group distinguishes it from ranitidine analogs (e.g., ’s compounds with sulfanylethyl-nitro motifs) and herbicides like metsulfuron-methyl (triazine core) .

Electrophilic vs. Nucleophilic Reactivity :

  • The thiophene sulfonyl group in the target compound is more electron-withdrawing than the ethanesulfonamide group in ’s analog, suggesting differences in metabolic stability or enzyme-binding kinetics .

Therapeutic Implications: Unlike metsulfuron-methyl (), the target compound lacks a triazine-based sulfonylurea scaffold, reducing likelihood of herbicidal activity. Its structure aligns more closely with CNS-active sulfonamides (e.g., anticonvulsants, protease inhibitors) . Patent compounds in with trifluoromethyl-oxazolidinone motifs exhibit higher molecular weights and fluorinated groups, often linked to enhanced blood-brain barrier penetration—a feature absent in the target compound .

Research Findings and Limitations

  • Synthesis Challenges : The target compound’s synthesis likely involves multi-step sulfonylation and heterocyclic coupling, akin to azide substitution methods described in but with greater complexity due to dual sulfonamide groups .
  • Data Gaps: No direct pharmacological data exists in the provided evidence. Activity predictions rely on structural analogs (e.g., ranitidine’s H₂ antagonism, sulfonylurea herbicides) .

Biological Activity

N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-3,4-dimethoxybenzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the context of enzyme inhibition and anti-cancer properties. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C20H20N2O6S2
Molecular Weight 448.5 g/mol
CAS Number 896320-23-3

These properties suggest a complex structure conducive to diverse biological interactions.

Enzyme Inhibition

Research has indicated that sulfonamide derivatives can exhibit significant inhibitory effects on various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, in a study involving related compounds, the most potent AChE inhibitor had an IC50 value of 0.10±0.05μM0.10\pm 0.05\,\mu M, while BChE inhibition showed values ranging from 0.20±0.050μM0.20\pm 0.050\,\mu M to 14.30±0.30μM14.30\pm 0.30\,\mu M .

Table: Inhibitory Activity of Related Compounds

Compound IDAChE IC50 (µM)BChE IC50 (µM)
Compound 10.10 ± 0.050.20 ± 0.050
Compound 21.90 ± 0.103.20 ± 0.10
Compound 32.16 ± 0.124.5 ± 0.11

The structure-activity relationship (SAR) studies revealed that substitutions on the phenyl rings significantly influenced these inhibitory activities, emphasizing the importance of molecular design in enhancing efficacy.

Anti-Cancer Activity

In vitro studies have shown that sulfonamide derivatives can affect cell viability in various cancer cell lines such as HT-29 (colon cancer), MDA-MB-231 (breast cancer), and MG-63 (osteosarcoma). These compounds have been reported to raise the pH of the tumor microenvironment, which may contribute to their anti-cancer effects .

Case Study: Effect on Cancer Cell Lines

A study evaluating the impact of sulfonamide derivatives on cancer cell lines found:

  • HT-29 : Significant reduction in cell viability at concentrations above 10μM10\,\mu M.
  • MDA-MB-231 : Notable effects observed with IC50 values around 15μM15\,\mu M.
  • MG-63 : Similar trends with effective concentrations starting from 5μM5\,\mu M.

Molecular Docking Studies

Molecular docking studies have been employed to elucidate the interaction mechanisms between this compound and target enzymes. The docking results indicated favorable binding affinities with key active sites of AChE and BChE, supporting the observed inhibitory activities .

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